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molecular formula C9H11FO2S B8406768 Propyl(4-fluorophenyl) sulfone

Propyl(4-fluorophenyl) sulfone

Cat. No. B8406768
M. Wt: 202.25 g/mol
InChI Key: QYQBBEDPJUTUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

A cooled (0° C.) solution of 4-fluorothiophenol (Merck Kgaa; 2.00 g; 15.6 mmol) in MeOH (40 ml) was treated with a 5 N solution of NaOH in water (3.28 ml) and 1-iodopropane (1.67 ml; 17.2 mmol). The reaction mixture was stirred at RT for 1 hour, the mixture was concentrated under reduced pressure, the residue taken up in EtOAc and washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure. The intermediate thus obtained was dissolved in DCM (50 ml) and treated with 3-chloroperbenzoic acid (8.46 g; 34.33 mmol) and stirred at RT for 3 hours. The solvent was removed under reduced pressure, the residue taken up in EtOAc and washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to afford the title compound (2.75 g, 87%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.28 mL
Type
solvent
Reaction Step Two
Quantity
8.46 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-:9].[Na+].I[CH2:12][CH2:13][CH3:14].ClC1C=CC=C(C(OO)=[O:23])C=1>CO.O.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:12][CH2:13][CH3:14])(=[O:23])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.67 mL
Type
reactant
Smiles
ICCC
Name
Quantity
3.28 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.46 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The intermediate thus obtained
STIRRING
Type
STIRRING
Details
stirred at RT for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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